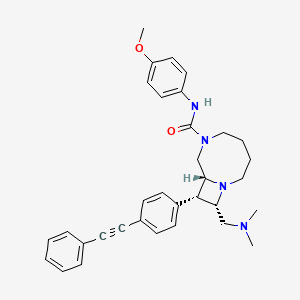
BRD7929
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD7929 is a highly potent inhibitor of the enzyme phenylalanine-tRNA synthetase found in the parasite Plasmodium falciparum, which is responsible for malaria. This compound belongs to the bicyclic azetidine class and has shown significant antimalarial activity by targeting the parasite’s protein translation machinery .
Preparation Methods
The synthesis of BRD7929 involves multiple steps, starting with the preparation of the bicyclic azetidine core. The synthetic route typically includes the following steps:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of functional groups to the azetidine core to enhance its binding affinity and specificity.
- Final modifications to achieve the desired chemical structure of this compound .
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
BRD7929 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the azetidine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and reactivity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations. The major products formed from these reactions are intermediates that lead to the final structure of this compound .
Scientific Research Applications
BRD7929 has a wide range of scientific research applications, particularly in the field of antimalarial drug development. Some key applications include:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of bicyclic azetidines.
Biology: The compound is used to investigate the biological pathways involved in protein translation in parasites.
Medicine: this compound is being explored as a potential antimalarial drug due to its high potency and selectivity against Plasmodium falciparum.
Industry: The compound’s unique structure and activity make it a valuable tool for developing new antimalarial therapies
Mechanism of Action
BRD7929 exerts its effects by inhibiting the enzyme phenylalanine-tRNA synthetase in Plasmodium falciparum. This enzyme is crucial for protein synthesis in the parasite. By binding to the active site of the enzyme, this compound prevents the incorporation of phenylalanine into proteins, thereby disrupting protein synthesis and leading to the death of the parasite .
Comparison with Similar Compounds
BRD7929 is unique among similar compounds due to its high potency and selectivity. Some similar compounds include:
BRD8494: Another bicyclic azetidine with antimalarial activity, but with different binding properties and potency.
KDU691: An imidazopyrazine compound with antimalarial activity, targeting a different enzyme in the parasite.
AN7973: A benzoxaborole compound with antimalarial properties, but with a different mechanism of action
This compound stands out due to its specific inhibition of phenylalanine-tRNA synthetase and its ability to target multiple stages of the parasite’s life cycle .
Properties
Molecular Formula |
C33H38N4O2 |
|---|---|
Molecular Weight |
522.69 |
IUPAC Name |
(8R,9S,10S)-10-[(Dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |
InChI |
InChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1 |
InChI Key |
VKRCTZCBMKVHCK-RTOKGZNSSA-N |
SMILES |
O=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD-7929; BRD 7929; BRD7929 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















